molecular formula C14H14ClNOS B12418379 2-Oxo Ticlopidine-d4

2-Oxo Ticlopidine-d4

Cat. No.: B12418379
M. Wt: 283.8 g/mol
InChI Key: DJZQIXWGIZIETJ-RHQRLBAQSA-N
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Description

2-Oxo Ticlopidine-d4 is a deuterated analogue of 2-Oxo Ticlopidine, which is an impurity of Ticlopidine. Ticlopidine is a first-generation thienopyridine antiplatelet drug that prevents adenosine 5′-diphosphate (ADP)-induced platelet aggregation . The compound is labeled with deuterium, which is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.

Preparation Methods

2-Oxo Ticlopidine-d4 can be synthesized through various synthetic routes. One common method involves the deuteration of 2-Oxo Ticlopidine. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the compound. Industrial production methods may involve the use of specialized equipment and techniques to achieve high purity and yield.

Chemical Reactions Analysis

2-Oxo Ticlopidine-d4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Oxo Ticlopidine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the metabolic processes involving Ticlopidine and its derivatives.

    Medicine: Used in pharmacokinetic studies to investigate the metabolism and bioavailability of Ticlopidine.

    Industry: Employed in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

2-Oxo Ticlopidine-d4 can be compared with other similar compounds, such as:

    Ticlopidine: The parent compound, which is a first-generation thienopyridine antiplatelet drug.

    Clopidogrel: A second-generation thienopyridine with similar antiplatelet effects but different metabolic pathways.

    Prasugrel: Another thienopyridine with a more rapid onset of action and different pharmacokinetic properties.

The uniqueness of this compound lies in its deuterated nature, which makes it a valuable tool in scientific research for studying metabolic pathways and reaction mechanisms.

Properties

Molecular Formula

C14H14ClNOS

Molecular Weight

283.8 g/mol

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D

InChI Key

DJZQIXWGIZIETJ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3C(=CC(=O)S3)C2)Cl)[2H])[2H]

Canonical SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl

Origin of Product

United States

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